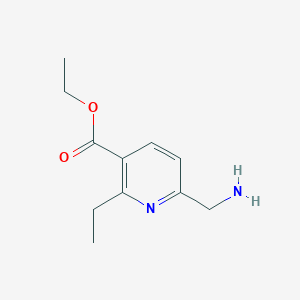

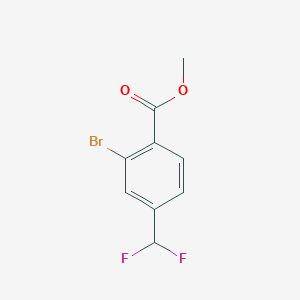

![molecular formula C21H21N5O4S B2582723 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 901755-72-4](/img/structure/B2582723.png)

2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide” is a derivative of the [1,2,4]triazolo[1,5-c]quinazoline class . This class of compounds is of significant interest in medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds has been achieved through a Biginelli-like multicomponent reaction (MCR) . This process involves the use of mild acidic conditions or neutral ionic liquids to direct the regioselective synthesis of various derivatives . The synthesized scaffolds were then functionalized at the C-2 position .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve a Biginelli-like multicomponent reaction (MCR) . The use of mild acidic conditions or neutral ionic liquids can influence the regioselectivity of the synthesis .Applications De Recherche Scientifique

a. Antiviral Agents: Triazolopyrimidines have been studied extensively as antiviral agents. Specifically, [1,2,4]triazolo[1,5-a]pyrimidine (TZP) derivatives have shown promise. Researchers have synthesized TZP analogues with various modifications, exploring the role of the C-2 amide substituent and other structural changes. These compounds have been evaluated for their antiviral activity against RNA viruses, including influenza virus, flaviviruses, and SARS-CoV-2 . Notably, compounds 25 and 26 demonstrated promising anti-flavivirus activity in the low micromolar range.

b. RNA Virus Inhibition: The compound’s scaffold may be relevant for inhibiting RNA viruses. Researchers have focused on TZP-based compounds as inhibitors of RNA-dependent RNA polymerase (RdRP) PA–PB1 subunits interaction. By modifying the TZP nucleus, they explored aromatization, moiety exchange, inversion of the C-2 amide link, and other variations. These efforts aim to design potent anti-influenza virus agents .

Other Biological Activities

Recent studies highlight the potential of TZP derivatives beyond antiviral properties. Researchers have explored various biological activities, leveraging the favorable pharmacokinetic properties of this nucleus. Further research could uncover additional applications .

Chorismate Biosynthesis Inhibition

While not directly related to the compound, studies on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles have focused on inhibiting shikimate dehydrogenase—an essential protein in chorismate biosynthesis. Although this specific compound is different, it underscores the broader interest in triazolopyrimidines for therapeutic purposes .

Orientations Futures

Propriétés

IUPAC Name |

2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O4S/c1-12-22-20-15-9-17(29-3)18(30-4)10-16(15)24-21(26(20)25-12)31-11-19(27)23-13-6-5-7-14(8-13)28-2/h5-10H,11H2,1-4H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVPQDMIYFHCLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NC4=CC(=CC=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

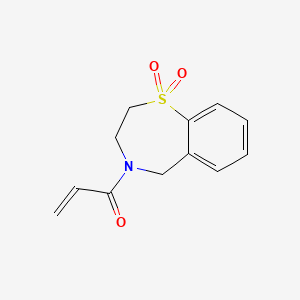

![1-((4-(benzo[d][1,3]dioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2582640.png)

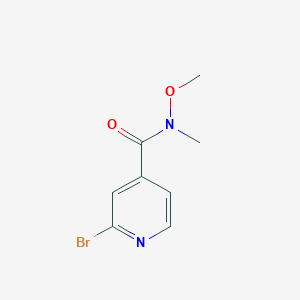

![N-(2,5-difluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2582642.png)

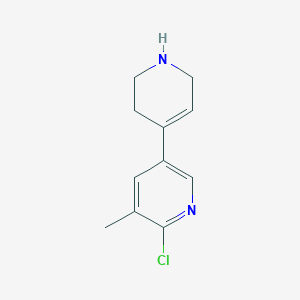

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2582645.png)

![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2582650.png)

![Tert-butyl N-[(1-fluorosulfonylazetidin-3-yl)methyl]carbamate](/img/structure/B2582653.png)

![2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2582655.png)

![[2-[2-(3-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2582658.png)

![2-Methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide](/img/structure/B2582660.png)

![(2E,4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2582663.png)